

An In-depth Technical Guide to 1-(2-Amino-5-chlorophenyl)ethanone

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Compound of Interest

Compound Name:	1-(2-Amino-5-chlorophenyl)ethanone
Cat. No.:	B158686

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(2-Amino-5-chlorophenyl)ethanone**, a key intermediate in the synthesis of various pharmaceuticals, most notably benzodiazepines. This document details its structural and physicochemical characteristics, provides representative experimental protocols, and discusses its relevance in medicinal chemistry.

Chemical Properties and Identifiers

1-(2-Amino-5-chlorophenyl)ethanone, also known as 2'-amino-5'-chloroacetophenone, is an aromatic ketone containing an amino and a chloro substituent on the phenyl ring.^{[1][2][3]} These functional groups are crucial for its reactivity and utility as a precursor in multi-step organic syntheses.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2-amino-5-chlorophenyl)ethanone [1] [2] [3]
CAS Number	1685-19-4 [1] [2] [3]
Molecular Formula	C ₈ H ₈ CINO [1] [2] [3]
InChI	InChI=1S/C8H8CINO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 [1] [2] [3]
InChIKey	AQBCDAORSNHFNR-UHFFFAOYSA-N [1] [2] [3]
SMILES	CC(=O)C1=C(C=CC(=C1)Cl)N [1] [2] [3]
Synonyms	2'-Amino-5'-chloroacetophenone, Ethanone, 1-(2-amino-5-chlorophenyl)- [1] [2] [3]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	169.61 g/mol [1] [2] [3]
Melting Point	65-66 °C
Boiling Point	305.1 °C at 760 mmHg
Solubility	Soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide. Low solubility in water.
Appearance	Typically a white to off-white crystalline solid.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **1-(2-Amino-5-chlorophenyl)ethanone**. Below are the expected spectral data based on its structure and available information.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6	d	1H	H-6 (aromatic)
~7.2	dd	1H	H-4 (aromatic)
~6.7	d	1H	H-3 (aromatic)
~6.2	br s	2H	-NH ₂
2.6	s	3H	-COCH ₃

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~200	C=O
~148	C-NH ₂
~133	C-Cl
~130	Aromatic CH
~129	Aromatic CH
~119	Aromatic CH
~118	Aromatic C
~28	-CH ₃

Table 5: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H stretching (amine)
3100-3000	C-H stretching (aromatic)
~1660	C=O stretching (ketone)
~1600, ~1480	C=C stretching (aromatic)
~1360	C-H bending (-CH ₃)
~820	C-H bending (aromatic, out-of-plane)
~750	C-Cl stretching

Table 6: Predicted Mass Spectrometry (EI-MS) Fragmentation Data

m/z	Assignment
169/171	[M] ⁺ (Molecular ion peak with isotopic pattern for Cl)[3]
154/156	[M - CH ₃] ⁺ (Loss of methyl radical)[3]
126/128	[M - COCH ₃] ⁺ (Loss of acetyl radical)[3]

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis, purification, and analysis of **1-(2-Amino-5-chlorophenyl)ethanone**.

Synthesis: Friedel-Crafts Acylation of 4-Chloroaniline (Representative Protocol)

A common route to synthesize **1-(2-Amino-5-chlorophenyl)ethanone** involves the Friedel-Crafts acylation of an appropriately protected aniline derivative, followed by deprotection. A direct acylation of 4-chloroaniline can be challenging due to the deactivating nature of the chloro group and the amino group's reactivity with the Lewis acid catalyst. Therefore, a protection-acylation-deprotection sequence is often employed.

Experimental Procedure:

- Protection of the Amino Group: 4-chloroaniline is first protected, for example, by acetylation with acetic anhydride to form N-(4-chlorophenyl)acetamide.[4]
- Friedel-Crafts Acylation: The protected N-(4-chlorophenyl)acetamide is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl_3) in an inert solvent (e.g., dichloromethane).[4][5][6] The reaction is typically carried out at low temperatures to control its exothermicity.
- Work-up: The reaction is carefully quenched by pouring it into a mixture of ice and concentrated HCl. The product is then extracted into an organic solvent.
- Deprotection: The protecting group is removed (e.g., by acid or base hydrolysis) to yield the final product, **1-(2-Amino-5-chlorophenyl)ethanone**.
- Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.[4]

Purification

The primary method for purifying crude **1-(2-Amino-5-chlorophenyl)ethanone** is recrystallization. The choice of solvent is critical and is typically a binary mixture, such as ethanol and water, to achieve good recovery of pure crystals. Column chromatography using silica gel can also be employed for purification, particularly for removing closely related impurities.

Analytical Methods

The identity and purity of **1-(2-Amino-5-chlorophenyl)ethanone** are confirmed using a combination of chromatographic and spectroscopic techniques.

- Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the synthesis and to assess the purity of the final product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
- High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and

water is commonly used.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS confirms the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in its identification.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the compound by analyzing the chemical shifts, multiplicities, and integrations of the signals.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amine (N-H), ketone (C=O), and aromatic (C=C, C-H) moieties.

Biological Significance and Applications

1-(2-Amino-5-chlorophenyl)ethanone is a crucial building block in the pharmaceutical industry, primarily for the synthesis of 1,4-benzodiazepines.[7][8] Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor in the central nervous system.[9][10][11][12][13]

Role in Benzodiazepine Synthesis

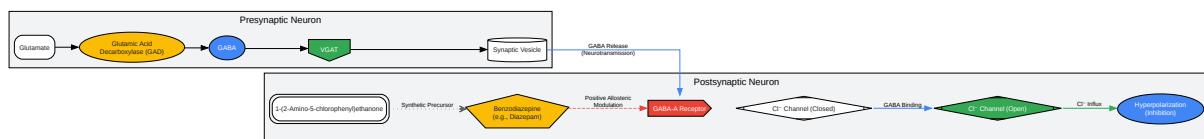
The synthesis of the benzodiazepine core structure often involves the condensation of a 2-aminobenzophenone derivative with an amino acid or its derivative. **1-(2-Amino-5-chlorophenyl)ethanone** serves as a precursor to these 2-aminobenzophenones.

GABA-A Receptor Signaling Pathway

The therapeutic effects of benzodiazepines, such as anxiolytic, sedative, and anticonvulsant activities, are mediated through their interaction with the GABA-A receptor.[9][10] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain.[1][2][14][15][16] When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[1][2][14] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to a greater influx of chloride ions and more potent inhibition of neuronal activity.[9][12][13]

Visualizations

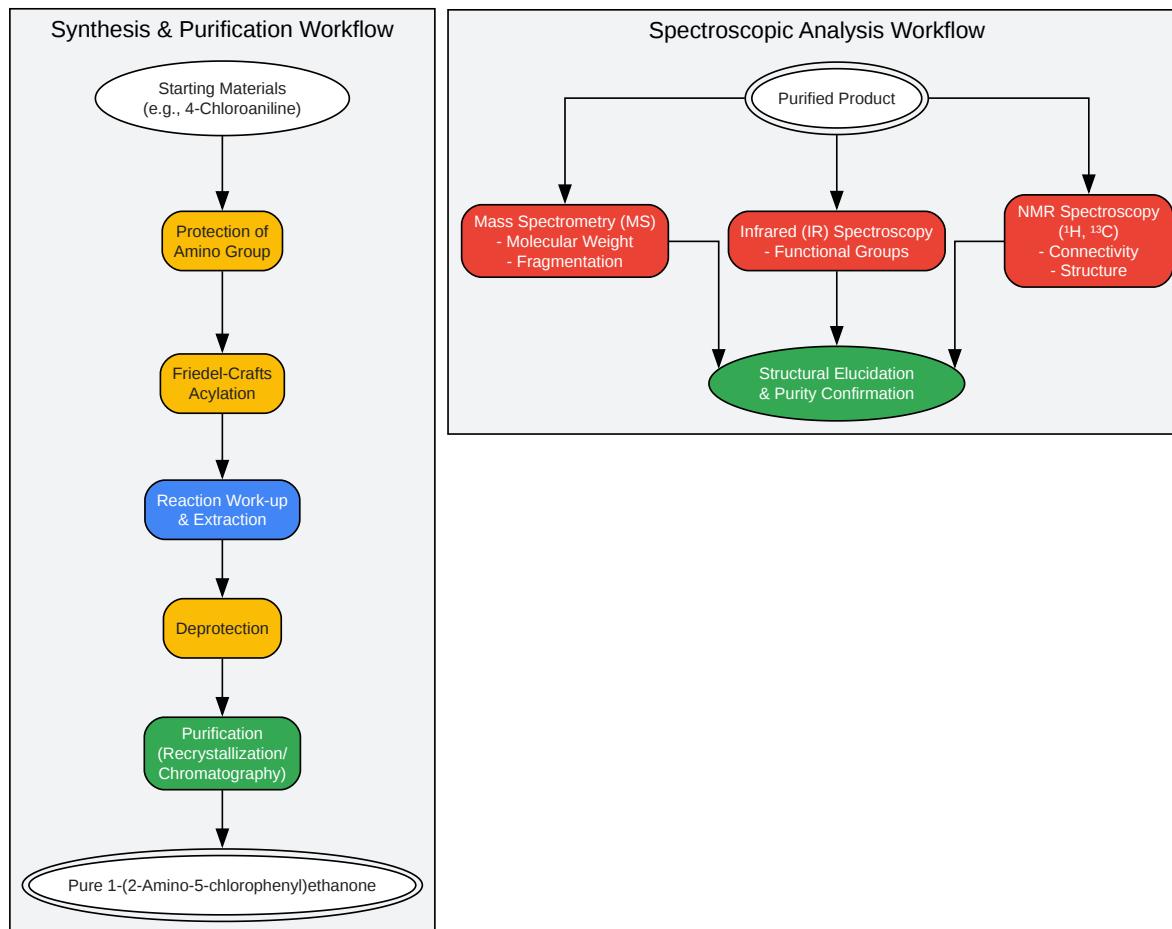
Signaling Pathway



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Caption: GABA-A Receptor Signaling Pathway and the Role of **1-(2-Amino-5-chlorophenyl)ethanone** as a Precursor.

Experimental Workflows

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Caption: General Workflows for the Synthesis, Purification, and Analysis of **1-(2-Amino-5-chlorophenyl)ethanone**.

Safety and Handling

1-(2-Amino-5-chlorophenyl)ethanone is classified as harmful if swallowed, in contact with skin, or if inhaled.^[1] It can cause skin and serious eye irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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